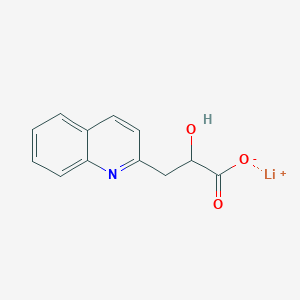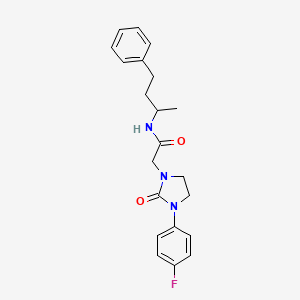
2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-phenylbutan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-phenylbutan-2-yl)acetamide is not directly discussed in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the analysis of similar structures. For instance, the first paper discusses a fluorogenic reagent for the analysis of primary amines, which suggests that the compound , with an amide group, could potentially be analyzed using similar techniques for its primary amine content . The second paper describes a series of novel acetamides with antimicrobial activity . This indicates that the compound may also possess antimicrobial properties, given the structural similarity to the acetamides mentioned.
Synthesis Analysis
The synthesis of related compounds, such as the N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides, involves multiple steps, including the formation of intermediates . Although the exact synthesis of 2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-phenylbutan-2-yl)acetamide is not detailed, it can be inferred that a similar multi-step process would be required, potentially involving the formation of an imidazolidinone core followed by acylation with the appropriate phenylbutan-2-yl group.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed using techniques such as docking studies . These studies help in understanding the interaction of the compounds with biological targets, which could be relevant for the compound if it were to be used as a drug. The presence of a fluorophenyl group, as seen in the compound, could influence its binding affinity and overall molecular properties.
Chemical Reactions Analysis
The chemical reactions of related compounds, such as the fluorogenic reagent discussed in the first paper, involve the labeling of primary amines and can be analyzed through various techniques like HPLC and MALDI/MS . This suggests that the compound could also undergo reactions with primary amines, potentially forming stable derivatives that could be analyzed using similar methods.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be partially inferred from the properties of similar compounds. For example, the fluorogenic reagent mentioned has good stability in both acidic and basic solutions , which could suggest that the compound might also be stable across a range of pH values. Additionally, the antimicrobial activity of related acetamides implies that the compound could have similar properties, which would be relevant for its potential use as an antimicrobial agent.
properties
IUPAC Name |
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-16(7-8-17-5-3-2-4-6-17)23-20(26)15-24-13-14-25(21(24)27)19-11-9-18(22)10-12-19/h2-6,9-12,16H,7-8,13-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSYTZKZUBCCCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

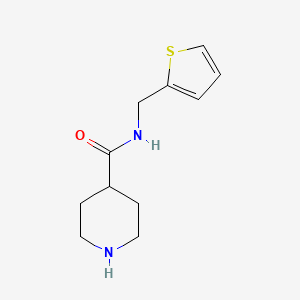
![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine](/img/structure/B3019363.png)
![(3-(Pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B3019364.png)
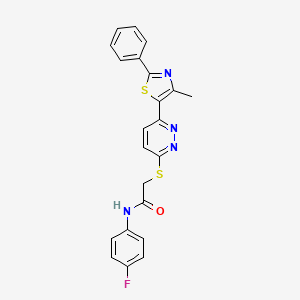

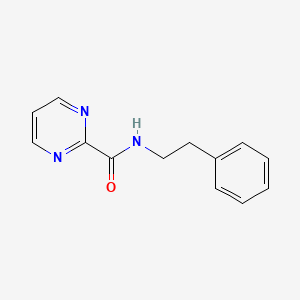
![7-Chloro-2-(3-morpholinopropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3019372.png)
![2,5-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3019374.png)
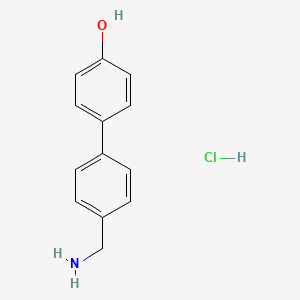
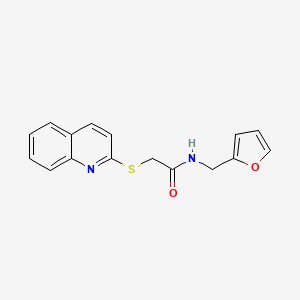
![7-(3-methoxyphenyl)-3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3019378.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B3019380.png)
